Mettl1-wdr4-IN-1 Inhibitory Potency vs. METTL1-WDR4-IN-2
Mettl1-wdr4-IN-1 (Compound 1) demonstrates an IC50 of 144 μM against the METTL1-WDR4 complex, as measured by a luminescence-based enzymatic assay that quantifies inhibition of m7G methyltransferase activity [1]. In contrast, the analog METTL1-WDR4-IN-2 (Compound 6) exhibits an IC50 of 41 μM under the same assay conditions [1]. This 3.5-fold difference in potency is a critical consideration for dose-response studies and cellular efficacy experiments.
| Evidence Dimension | Inhibitory Potency (IC50) against METTL1-WDR4 |
|---|---|
| Target Compound Data | 144 μM |
| Comparator Or Baseline | METTL1-WDR4-IN-2 (Compound 6): 41 μM |
| Quantified Difference | 3.5-fold lower potency (higher IC50) |
| Conditions | Luminescence-based METTL1-WDR4 enzymatic assay using rG4-let-7e as a substrate; IC50 values are averages of ≥2 biological replicates [1]. |
Why This Matters
This potency differential informs dose selection and determines the appropriate concentration range for cellular assays, where higher concentrations of Mettl1-wdr4-IN-1 may be required to achieve comparable target engagement.
- [1] Nai F, Flores Espinoza MP, Invernizzi A, Vargas-Rosales PA, Bobileva O, Herok M, Caflisch A. Small-Molecule Inhibitors of the m7G-RNA Writer METTL1. ACS Bio Med Chem Au. 2023; 3(5): 429-440. View Source
